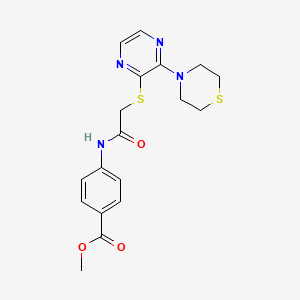

Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate” involves several steps. The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Scientific Research Applications

Synthesis and Reactivity

Reactivity in Diels-Alder Reactions : Compounds with condensed thiophenes, similar to the thio-functional groups in "Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate," have been studied for their reactivity in Diels-Alder reactions. These reactions are pivotal in synthesizing complex organic compounds, indicating the potential utility of such compounds in organic synthesis and materials science (Al-Omran et al., 1996).

Synthesis of Heterocyclic Systems : The use of methyl 2-benzoylamino-3-dimethylaminopropenoate in the synthesis of heterocyclic systems suggests that compounds with similar functional groups could serve as precursors in synthesizing diverse heterocyclic compounds, which are critical in pharmaceutical chemistry and materials science (Stanovnik et al., 1990).

Biological Applications

Antiproliferative Activity : Compounds similar to "Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate," specifically indenopyrazoles, have been found to possess promising antiproliferative activity toward human cancer cells. This indicates potential applications in developing novel anticancer agents (Minegishi et al., 2015).

Tubulin Polymerization Inhibition : The ability of certain compounds to inhibit tubulin polymerization and induce G2/M cell cycle arrest in cancer cells, similar to the structural motifs seen in "Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate," suggests potential applications in cancer therapy by disrupting microtubule formation (Minegishi et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes likePARP-1 , which plays a crucial role in the repair of single-stranded DNA breaks via the base excision repair pathway .

Mode of Action

For instance, in the case of PARP-1 inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and leading to an accumulation of DNA damage in cancer cells .

Biochemical Pathways

Similar compounds have been known to affect theDNA repair pathways . By inhibiting PARP-1, these compounds prevent the repair of single-strand DNA breaks. This leads to the accumulation of DNA damage, particularly in cancer cells that have defective DNA repair mechanisms .

Result of Action

Similar compounds have been known to causecell growth arrest and programmed cell death or apoptosis, particularly in cancer cells .

properties

IUPAC Name |

methyl 4-[[2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S2/c1-25-18(24)13-2-4-14(5-3-13)21-15(23)12-27-17-16(19-6-7-20-17)22-8-10-26-11-9-22/h2-7H,8-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGIZEONBACKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

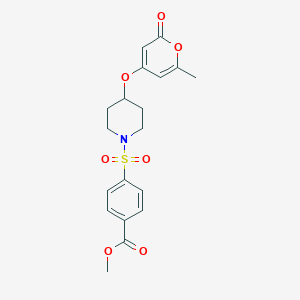

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2989658.png)

![N-benzyl-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2989661.png)

![1-((1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2989663.png)

![6-Cyclopropyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2989664.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2989669.png)